2-Nitro-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Nitro-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3F3N2O2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 3-nitro-4-chlorobenzotrifluoride, prussiate, catalyst I, catalyst II, and solvent N-methyl pyrilidone . Another method involves the ammonolysis reaction carried out on 4-trichloromethyl-3-nitrobenzotrifluoride by ammonia .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to it, along with a nitrile group (-CN). The molecular weight of this compound is 216.12 g/mol .Physical and Chemical Properties Analysis
This compound is a solid substance with a boiling point of 156-158 °C/18 mmHg and a melting point of 44-47 °C . It has a molecular weight of 216.12 g/mol .Scientific Research Applications
Synthesis of Androgen Receptor Antagonists
2-Nitro-4-(trifluoromethyl)benzonitrile plays a crucial role in the synthesis of androgen receptor antagonists like MDV3100. This synthesis involves a series of chemical transformations, starting with the creation of various intermediates, and culminates in the formation of MDV3100. The overall yield of this process is about 18%, and the structures of the compounds are confirmed through techniques like MS and 1H NMR (Li Zhi-yu, 2012).
High Voltage Lithium Ion Battery Enhancement
4-(Trifluoromethyl)-benzonitrile, a derivative of this compound, is identified as an effective electrolyte additive for high voltage lithium ion batteries. Its usage notably improves the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, as demonstrated through various electrochemical and spectroscopic techniques (Wenna Huang et al., 2014).
Continuous Flow Iodination in Organic Synthesis
This compound is used in the iodination process via C–H lithiation under continuous flow conditions. The process has been optimized to produce 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile with significant yields. This method employs in situ NMR and IR spectroscopy for observing the reaction mechanisms and optimizing the yield (Anna L. Dunn et al., 2018).
Development of Novel Organic Compounds
This compound is also involved in the synthesis of various organic compounds. For example, reactions with sodium amide have been studied, leading to the formation of different benzonitrile derivatives with specific reaction mechanisms (Yoshiro Kobayashi et al., 1975).
Inhibitors for Mild Steel Corrosion
Benzonitrile derivatives, including those related to this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. These compounds show excellent inhibitory effects, as validated through various electrochemical, gravimetric, and spectroscopic methods (A. Chaouiki et al., 2018).
Antagonist Design for Dermatological Indications
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a compound closely related to this compound, has been designed as a novel, nonsteroidal androgen receptor antagonist. It exhibits potent in vivo activity and has been specifically developed for dermatological applications like sebum control and treatment of androgenetic alopecia (J. Li et al., 2008).
Safety and Hazards
2-Nitro-4-(trifluoromethyl)benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Nitro-4-(trifluoromethyl)benzonitrile . Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity. Moreover, individual factors like genetic makeup, age, and health status can also influence its efficacy and potential side effects.
Properties
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)7(3-6)13(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWLXXZTCLGSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228423 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-94-9 | |
Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=778-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 778-94-9 | |
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Record name | 2-Nitro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-4-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.180 | |
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Record name | 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6Z0MKD079 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advancements in the synthesis of 2-nitro-4-(trifluoromethyl)benzonitrile?
A: Recent research has focused on improving the synthesis of this compound to enhance efficiency and cost-effectiveness. One notable advancement involves a novel method employing a combination of cuprous bromide or nickel bromide with methylimidazole ionic liquid as catalysts during the reaction of 3-nitro-4-chlorobenzotrifluoride with a cyanide source []. This method, conducted at temperatures between 185-195°C, significantly improves both the selectivity and conversion rate compared to previous methods. This optimized process offers a more practical and economically viable approach for large-scale production of this compound [, ].
Q2: Why is this compound considered a valuable compound in chemical synthesis?
A: this compound serves as a crucial building block in organic synthesis. Its structure, containing both a nitrile group and a trifluoromethyl group, makes it highly reactive and versatile for various chemical transformations. This allows for the synthesis of a diverse range of complex molecules with potential applications in pharmaceuticals, agrochemicals, and material science. Its availability through efficient synthetic routes further strengthens its importance in chemical research and development [].
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